molecular formula C7H16N2O3 B3017723 2,2-Diethoxypropanehydrazide CAS No. 74949-64-7

2,2-Diethoxypropanehydrazide

Cat. No.: B3017723
CAS No.: 74949-64-7
M. Wt: 176.216
InChI Key: CVRSCYNQVFFBEL-UHFFFAOYSA-N
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Description

2,2-Diethoxypropanehydrazide is an organic compound with the molecular formula C7H16N2O3 and a molecular weight of 176.22 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by its hydrazide functional group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethoxypropanehydrazide typically involves the reaction of 2,2-Diethoxypropane with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of strong acid cation exchange resins as catalysts and super absorbent resins as dehydrating agents can improve the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxypropanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazides .

Scientific Research Applications

2,2-Diethoxypropanehydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to prepare various derivatives and intermediates.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diethoxypropanehydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity and applications compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial contexts .

Properties

IUPAC Name

2,2-diethoxypropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3/c1-4-11-7(3,12-5-2)6(10)9-8/h4-5,8H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRSCYNQVFFBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C(=O)NN)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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